molecular formula C7H12N4O2S B13451808 2-hydrazinyl-N,N-dimethylpyridine-4-sulfonamide

2-hydrazinyl-N,N-dimethylpyridine-4-sulfonamide

Cat. No.: B13451808
M. Wt: 216.26 g/mol
InChI Key: NTDOJJSZVGECAT-UHFFFAOYSA-N
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Mechanism of Action

Biological Activity

2-Hydrazinyl-N,N-dimethylpyridine-4-sulfonamide is a compound of significant interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the synthesis, biological evaluation, and therapeutic implications of this compound, drawing from diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of N,N-dimethylpyridine-4-sulfonyl chloride with hydrazine derivatives. The process can be optimized for yield and purity through various techniques, including microwave-assisted synthesis and solvent-free methods, which have been shown to enhance reaction efficiency and reduce by-products.

Antimicrobial Activity

Research indicates that sulfonamide derivatives, including this compound, exhibit notable antimicrobial properties. A study demonstrated that synthesized sulfonamide derivatives showed significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported in the range of 6 to 12.5 µg/mL for the most potent compounds, suggesting that these derivatives could serve as potential antimicrobial agents in clinical settings .

Carbonic Anhydrase Inhibition

Another critical area of research focuses on the inhibition of carbonic anhydrases (CAs), which are essential enzymes involved in various physiological processes. The compound has shown promising inhibitory effects against human carbonic anhydrase isoenzymes I and II, with inhibition constants (Kis) reported as low as 1.79 nM for hCA I and 1.72 nM for hCA II. These findings suggest that this compound may have therapeutic applications in conditions where CA modulation is beneficial .

Neuroprotective Effects

The compound has also been studied for its neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's disease (AD). Sulfonamide derivatives have been linked to calcium channel blocking activity, which may prevent neurotoxicity associated with amyloid-beta peptide aggregation. This mechanism is crucial for developing treatments aimed at slowing the progression of AD .

In Vitro Studies

In vitro studies using cell lines have demonstrated that this compound can activate the Nrf2 transcriptional pathway, a key regulator of antioxidant responses. Compounds derived from this sulfonamide exhibited significant luciferase activity at concentrations as low as 25 µM, indicating their potential as protective agents against oxidative stress .

Cytotoxicity Assessments

Cytotoxicity assays performed on various cancer cell lines revealed that certain analogs of the compound possess selective cytotoxic effects. For instance, compounds exhibiting structural similarities to this compound demonstrated IC50 values below 10 µM against multiple cancer types, highlighting their potential as anticancer agents .

Data Summary

Biological Activity Activity Type Effectiveness (IC50/MIC)
AntimicrobialBacterial InhibitionMIC: 6 - 12.5 µg/mL
Carbonic Anhydrase InhibitionEnzyme InhibitionKi: 1.79 - 1.72 nM
NeuroprotectiveNrf2 ActivationCD: 25 µM
CytotoxicityCancer Cell LinesIC50 < 10 µM

Properties

Molecular Formula

C7H12N4O2S

Molecular Weight

216.26 g/mol

IUPAC Name

2-hydrazinyl-N,N-dimethylpyridine-4-sulfonamide

InChI

InChI=1S/C7H12N4O2S/c1-11(2)14(12,13)6-3-4-9-7(5-6)10-8/h3-5H,8H2,1-2H3,(H,9,10)

InChI Key

NTDOJJSZVGECAT-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=CC(=NC=C1)NN

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.